2,6-Dppeaq

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2,6-Dppeaq involves several steps, starting with the preparation of the anthraquinone core, followed by the introduction of phosphonate groups. The synthetic route typically includes the following steps:

Formation of the Anthraquinone Core: This involves the oxidation of anthracene to form anthraquinone.

Functionalization with Phosphonate Groups: The anthraquinone core is then functionalized with phosphonate groups through a series of reactions involving intermediates such as bis(oxy)propane derivatives

Industrial production methods for this compound are designed to ensure high purity and yield, often involving optimized reaction conditions and purification steps to achieve the desired product quality .

Analyse Des Réactions Chimiques

2,6-Dppeaq undergoes various chemical reactions, including:

Oxidation and Reduction: As a redox-active compound, this compound can participate in oxidation-reduction reactions, making it suitable for use in redox flow batteries.

Substitution Reactions: The phosphonate groups can undergo substitution reactions under specific conditions, allowing for further functionalization of the compound.

The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Applications De Recherche Scientifique

2,6-Dppeaq has a wide range of scientific research applications, including:

Energy Storage: Its primary application is in redox flow batteries, where it serves as a redox-active material in the negative potential electrolyte. .

Coordination Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Catalysis: It can act as a catalyst or a catalytic precursor in organic synthesis reactions.

Mécanisme D'action

The mechanism of action of 2,6-Dppeaq in redox flow batteries involves its ability to undergo reversible oxidation and reduction reactions. The compound’s phosphonate groups enhance its solubility and stability in aqueous solutions, allowing it to maintain high performance over extended cycling periods. The molecular targets and pathways involved include the interaction of this compound with the electrolyte and the redox-active sites within the battery system .

Comparaison Avec Des Composés Similaires

2,6-Dppeaq can be compared with other similar compounds such as:

2,6-Dihydroxyanthraquinone (2,6-DHAQ): Another anthraquinone derivative used in redox flow batteries, but with different functional groups that affect its solubility and stability.

2,6-Dibutyrate Anthraquinone (2,6-DBEAQ): Similar in structure but with carboxylate groups instead of phosphonate groups, leading to different chemical properties and applications.

The uniqueness of this compound lies in its phosphonate functional groups, which provide superior stability and solubility in aqueous solutions compared to its analogs .

Activité Biologique

2,6-DPPEAQ (2,6-di(3-phosphonic acid)propyl ether anthraquinone) is a compound that has gained attention in the field of energy storage due to its unique properties and potential applications in redox flow batteries. This article explores its biological activity, stability, and performance characteristics based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its phosphonate functional groups that enhance solubility and stability compared to other anthraquinones. Its chemical structure allows for high solubility in alkaline conditions, which is crucial for its application in aqueous organic redox flow batteries (RFBs). The solubility of this compound exceeds 0.75 M at pH 9, significantly higher than many other compounds in the same class .

Stability Studies

Research indicates that this compound exhibits remarkable chemical stability across a range of pH levels. In comparative studies, it showed no significant decomposition even after prolonged exposure to elevated temperatures (95 °C) at both pH 9 and pH 12. In contrast, its predecessor, 2,6-DBEAQ, exhibited a 15% decomposition under similar conditions . This stability is attributed to the structural modifications introduced by the phosphonate groups.

The electrochemical performance of this compound has been extensively studied. Cyclic voltammetry (CV) measurements reveal reversible redox peaks at approximately -0.47 V vs. SHE at pH 9 and -0.49 V vs. SHE at pH 12 . This indicates a favorable redox potential for energy storage applications. A full cell using this compound against a potassium ferri/ferrocyanide electrolyte achieved an open-circuit voltage (OCV) of 1.0 V with an unprecedented capacity fade rate of only 0.00036% per cycle—among the lowest reported for any RFB chemistry .

Biological Activity

While the primary focus of research on this compound has been on its electrochemical properties and applications in energy storage, there is emerging interest in its biological activity:

Case Studies

- Electrolyte Performance : A study demonstrated that pairing this compound with potassium ferri/ferrocyanide resulted in a highly efficient RFB system with minimal capacity fade over time. This performance highlights the compound's suitability for long-term energy storage applications in renewable energy systems .

- Comparative Stability Analysis : Research comparing the stability of various anthraquinones at different pH levels revealed that this compound maintained its integrity significantly better than others like 2,6-DBEAQ under identical conditions . This finding underscores the importance of structural modifications in enhancing chemical stability.

Propriétés

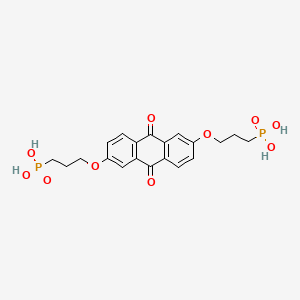

IUPAC Name |

3-[9,10-dioxo-6-(3-phosphonopropoxy)anthracen-2-yl]oxypropylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O10P2/c21-19-16-6-4-14(30-8-2-10-32(26,27)28)12-18(16)20(22)15-5-3-13(11-17(15)19)29-7-1-9-31(23,24)25/h3-6,11-12H,1-2,7-10H2,(H2,23,24,25)(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTRXLVGBSQAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCP(=O)(O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O10P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370885-23-5 |

Source

|

| Record name | 2,6-DPPEAQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.